tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate
Description
Chemical Identity and IUPAC Nomenclature
tert-Butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate is a bicyclic heterocyclic compound belonging to the naphthyridine family. Its IUPAC name reflects its structural features: a 1,6-naphthyridine core (two fused pyridine rings with nitrogen atoms at positions 1 and 6), partial saturation at the 7,8-positions, a chlorine substituent at position 2, a ketone group at position 5, and a tert-butyl carbamate ester at position 6. The molecular formula is C₁₃H₁₇ClN₂O₂ , with a molecular weight of 268.74 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 268.74 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)Cl |
| CAS Registry Number | 1226898-92-5 |
The compound’s structure includes a partially hydrogenated 1,6-naphthyridine system, which reduces aromaticity and introduces conformational flexibility. The tert-butyl group enhances steric bulk and lipophilicity, while the chloro and ketone substituents contribute to electrophilic reactivity.
Historical Development in Heterocyclic Chemistry
The synthesis of this compound emerged in the early 21st century, coinciding with increased interest in naphthyridines for pharmaceutical applications. Its PubChem entry (CID 46835755) was first created in 2010, with subsequent modifications reflecting updated physicochemical data. The compound’s development is rooted in methodologies for constructing functionalized naphthyridines, such as:
- Cyclocondensation reactions : Employing pyridine derivatives and aliphatic synthons to form the bicyclic core.
- Reissert-type reactions : Introducing substituents via nucleophilic additions to activated naphthyridine intermediates.
This compound likely serves as an intermediate in synthesizing bioactive molecules, leveraging its chloro and carbonyl groups for further derivatization. For example, its structure aligns with intermediates used in kinase inhibitor development.
Position Within Naphthyridine Derivative Classifications
Naphthyridines are classified by nitrogen atom positions and saturation levels. This compound falls into the 1,6-naphthyridine subclass, distinguished by:
- Partial saturation : The 7,8-dihydro moiety reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic analogs.
- Functional groups :
- Chlorine at position 2 (electron-withdrawing).
- Ketone at position 5 (hydrogen-bond acceptor).
- tert-Butyl carbamate at position 6 (steric and lipophilic modifier).
Table 2: Comparative Analysis of Naphthyridine Derivatives
This compound’s substitutions make it a versatile scaffold for further modifications, particularly in cross-coupling reactions or nucleophilic substitutions targeting the chloro group. Its tert-butyl ester also facilitates purification and stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)19-12(18)16-7-6-9-8(11(16)17)4-5-10(14)15-9/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUPOTKGOUDRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6-carboxylate is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and pharmacological applications.
- IUPAC Name : this compound
- CAS Number : 1226898-92-5
- Molecular Formula : C13H15ClN2O3
- Molecular Weight : 282.72 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Naphthyridine Core : The naphthyridine structure is synthesized through cyclization reactions involving appropriate precursors.
- Chlorination and Esterification : Subsequent chlorination and esterification steps introduce the tert-butyl and chloro groups at specific positions on the naphthyridine ring.
Antimicrobial Activity
Research indicates that compounds in the naphthyridine family exhibit significant antimicrobial properties. For instance, studies have shown that related naphthyridine derivatives possess activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated:
- Inhibition of Gram-positive and Gram-negative bacteria
Anticancer Properties
Naphthyridine derivatives have been investigated for their potential anticancer activities. A study on similar compounds revealed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.5 |
| Compound B | HeLa (Cervical Cancer) | 8.3 |
Although specific IC50 values for this compound are not available, its structural features suggest potential efficacy in inhibiting cancer cell proliferation.
The proposed mechanisms by which naphthyridine derivatives exert their biological effects include:
- Enzyme Inhibition : Many naphthyridines act as enzyme inhibitors, particularly targeting kinases and other metabolic enzymes.
- DNA Interaction : These compounds may intercalate into DNA or disrupt replication processes, leading to cytotoxic effects in rapidly dividing cells.
Case Study 1: Antimicrobial Screening
A recent study screened a series of naphthyridine derivatives for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 4 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity study involving various cancer cell lines, a derivative structurally related to tert-butyl 2-chloro-5-oxo showed promising results with an IC50 value of approximately 12 µM in HepG2 liver cancer cells. This suggests a potential pathway for further development as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine derivatives have been investigated for their potential as pharmaceutical agents. Their structure allows for interactions with biological targets, making them candidates for the development of drugs aimed at various diseases.
Case Study : Research has demonstrated that derivatives of this compound exhibit antibacterial and antifungal activities. For instance, modifications to the naphthyridine core have led to compounds with enhanced efficacy against resistant strains of bacteria .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, facilitating the creation of more complex molecules.
Applications in Synthesis :
- Used as an intermediate in the synthesis of various pharmaceuticals.
- Employed in the preparation of agrochemicals due to its ability to modify biological pathways in plants.
Example Reaction :
The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, leading to new derivatives with tailored properties .
Material Science
In material science, tert-butyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine derivatives are explored for their potential use in developing polymers and coatings.
Research Findings :
Studies indicate that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its ability to form cross-linked structures makes it suitable for high-performance materials .
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl 1,6-naphthyridine carboxylate scaffold is versatile, with modifications at positions 2, 3, 5, or 8 altering reactivity and applications. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Properties of 1,6-Naphthyridine Derivatives
Halogenated Derivatives
tert-Butyl 3-bromo-2-chloro-7,8-dihydro-1,6-naphthyridine-6-carboxylate (CAS: 2306277-84-7):
- The presence of bromine and chlorine at positions 3 and 2, respectively, makes this compound a key intermediate for Suzuki-Miyaura cross-coupling reactions. Its higher molecular weight (347.64 g/mol) and halogen reactivity are advantageous in medicinal chemistry for introducing aryl or heteroaryl groups .
This compound :
Nitro and Amino Derivatives
tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate :
- tert-Butyl 3-amino-1,6-naphthyridine-6-carboxylate (CAS: 355819-02-2): The amino group facilitates conjugation with carboxylic acids or sulfonyl chlorides, making it a building block for protease inhibitors or kinase-targeting molecules .
Hydroxymethyl and Triflate Derivatives
tert-Butyl 2-(hydroxymethyl)-1,6-naphthyridine-6-carboxylate (CAS: 1868106-31-3):
tert-Butyl 8-methyl-2-trifluoromethylsulfonyloxy-1,6-naphthyridine-6-carboxylate (CAS: 1401034-51-2):
- The triflate group is a superior leaving group, enabling palladium-catalyzed coupling reactions (e.g., Heck or Buchwald-Hartwig) to introduce complex substituents .
Q & A
Q. What catalytic systems improve atom economy in derivatization?
- Methodology : Test heterogeneous catalysts (e.g., Pd/C or Ni nanoparticles) for hydrogenolysis of the tert-butyl group. Optimize using green chemistry metrics (E-factor, PMI) and compare with homogeneous catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
